molecular formula C17H22ClN3OS B3833038 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide

Cat. No. B3833038
M. Wt: 351.9 g/mol
InChI Key: QHCUBEIVTFRVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide, also known as SB-242084, is a selective antagonist of the serotonin 5-HT2C receptor. It is a potent and highly selective compound that has been widely used in scientific research to investigate the role of the 5-HT2C receptor in various physiological and pathological processes.

Mechanism of Action

3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide acts as a selective antagonist of the 5-HT2C receptor, blocking the binding of serotonin to this receptor and preventing its downstream signaling. This results in a decrease in the activity of neurons that express the 5-HT2C receptor, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The blockade of the 5-HT2C receptor by 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide has been shown to have a variety of effects on behavior and physiology. For example, it has been shown to reduce food intake and body weight in animal models, suggesting a potential therapeutic role in the treatment of obesity. It has also been shown to modulate anxiety and mood, making it a potential target for the treatment of mood disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific modulation of this receptor without affecting other serotonin receptors. However, one limitation of using 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.

Future Directions

There are several potential future directions for research involving 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide. One area of interest is the role of the 5-HT2C receptor in addiction, as 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide has been shown to modulate drug-seeking behavior in animal models. Another area of interest is the potential therapeutic use of 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide in the treatment of mood disorders, as it has been shown to modulate anxiety and mood in animal models. Additionally, further research is needed to fully understand the physiological and pathological processes that are modulated by the 5-HT2C receptor, and how 3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide can be used to investigate these processes.

Scientific Research Applications

3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-1-benzothiophene-2-carboxamide has been widely used in scientific research to investigate the role of the 5-HT2C receptor in various physiological and pathological processes. It has been shown to modulate feeding behavior, mood, anxiety, and addiction, making it a valuable tool in the study of these complex processes.

properties

IUPAC Name

3-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-20-9-11-21(12-10-20)8-4-7-19-17(22)16-15(18)13-5-2-3-6-14(13)23-16/h2-3,5-6H,4,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCUBEIVTFRVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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